molecular formula C15H20N2O3S2 B2627640 N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1351621-00-5

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No.: B2627640
CAS No.: 1351621-00-5
M. Wt: 340.46
InChI Key: OPDJGYJEQLCBLA-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide is a synthetic sulfonamide derivative designed for research applications. Its molecular structure integrates a 4,5-dimethylthiazolyl group, a motif found in compounds like MTT which are used in cell viability assays . This core structure is part of the 2-aminothiazole class, a scaffold recognized in medicinal chemistry for its broad pharmacological potential, particularly in the development of enzyme inhibitors . The compound features an ethanesulfonamide chain, a functional group common in bioactive molecules, linked via an ether bridge to a 4-ethylphenyl group. Researchers can utilize this compound as a precursor or chemical intermediate in synthesizing more complex molecules. Its primary research value lies in its potential as an inhibitor for various biological enzymes. Studies on similar 2-aminothiazole derivatives have demonstrated potent inhibitory activity against enzymes such as urease, α-glucosidase, and α-amylase, making them candidates for investigating new therapeutic approaches . The structural elements of this compound suggest it may also be of interest in cancer research, as related sulfur-containing molecules have been explored for their ability to disrupt disulfide bonds in proteins and induce apoptosis in specific cancer cell lines . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments, including referencing the Safety Data Sheet (SDS), before handling.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-4-13-5-7-14(8-6-13)20-9-10-22(18,19)17-15-16-11(2)12(3)21-15/h5-8H,4,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDJGYJEQLCBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole core. Subsequent steps involve the introduction of the dimethyl groups at the 4 and 5 positions of the thiazole ring, followed by the attachment of the ethylphenoxy group through etherification reactions. The final step involves the sulfonation of the ethanesulfonamide group under controlled conditions, such as using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in biochemical assays to study enzyme activity or protein interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. The ethylphenoxy group may enhance the compound’s binding affinity or specificity for its target. Pathways involved in its mechanism of action can include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Thiazolyl-Containing Compounds

The 4,5-dimethylthiazol-2-yl group is shared with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a tetrazolium salt widely used in colorimetric cell viability assays . Key comparisons include:

Feature MTT Target Compound
Core Structure Tetrazolium salt Sulfonamide derivative
Function Redox indicator in cell viability Unknown (structural analogs suggest potential bioactivity)
Applications Chemosensitivity testing in cell lines Likely tailored for targeted bioactivity (e.g., enzyme inhibition)
Sensitivity in Assays Detects metabolically active cells Not reported; sulfonamides often modulate protein targets

The ethylphenoxy chain may enhance solubility compared to MTT’s hydrophobic diphenyl groups .

Comparison with Sulfonamide Derivatives

describes sulfonyl-containing triazoles and hydrazinecarbothioamides, synthesized via nucleophilic addition and cyclization. These compounds share sulfonyl groups but differ in core scaffolds and substituents:

Compound Core Structure Key Substituents Spectral Data (IR)
Target Compound Ethanesulfonamide 4-Ethylphenoxy, dimethylthiazolyl Expected ν(S=O) ~1350 cm⁻¹, ν(NH) ~3300 cm⁻¹
Triazoles [7–9] 1,2,4-Triazole-thione Halophenylsulfonyl, difluorophenyl ν(C=S) 1247–1255 cm⁻¹, ν(NH) 3278–3414 cm⁻¹
Hydrazinecarbothioamides [4–6] Thioamide Phenylsulfonyl, difluorophenyl ν(C=O) 1663–1682 cm⁻¹, ν(C=S) 1243–1258 cm⁻¹

The target compound’s ethanesulfonamide chain provides conformational flexibility, contrasting with the rigid triazole or thioamide cores in . Halogen substituents (Cl, Br) in the latter compounds enhance electrophilicity, whereas the ethylphenoxy group in the target may prioritize hydrophobic interactions .

Comparison with Ethylphenoxy-Containing Compounds

highlights 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides, which share the 4-ethylphenoxy moiety but differ in functional groups:

Compound Core Structure Functional Groups Potential Bioactivity
Target Compound Ethanesulfonamide Sulfonamide, thiazolyl Possible enzyme inhibition (e.g., carbonic anhydrase)
Benzamides 1a–c Benzamide Carbamothioyl, phenoxymethyl Antifungal/antibacterial (common in carbamothioyls)

The ethylphenoxy group in both compounds likely improves lipid solubility, but the target’s sulfonamide and thiazolyl groups may direct it toward different targets, such as kinases or ion channels, compared to the benzamide’s antimicrobial roles .

Biological Activity

Chemical Structure and Properties

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide is characterized by its unique thiazole and sulfonamide moieties, which contribute to its biological properties. The chemical structure can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Key Features

  • Molecular Weight : 298.38 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under physiological conditions but may degrade under extreme pH levels.

Antimicrobial Effects

Research indicates that DMET exhibits significant antimicrobial activity against various pathogens. A study assessed its effectiveness against Gram-positive and Gram-negative bacteria, yielding the following results:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that DMET may serve as a potential lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of DMET. The results from an MTT assay indicated that:

Concentration (µM)Cell Viability (%)
0100
1090
5070
10040

At concentrations above 50 µM, a significant decrease in cell viability was observed, indicating potential cytotoxic effects at higher doses.

The mechanism by which DMET exerts its biological effects appears to involve inhibition of specific enzymatic pathways. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways related to proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of DMET against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity in Cancer Cells

A study focused on the effects of DMET on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, supporting the hypothesis that DMET may serve as a chemotherapeutic agent.

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